3-Fluoro-4-nitrobenzoyl chloride

Descripción general

Descripción

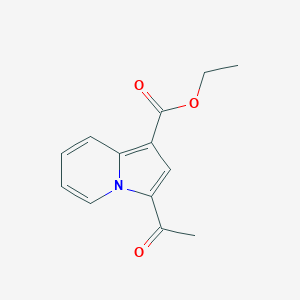

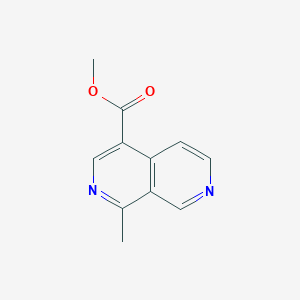

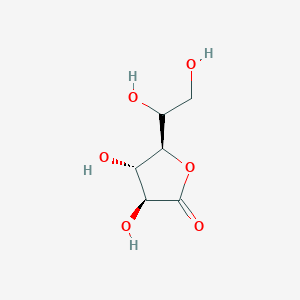

3-Fluoro-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 . It is also known by the synonyms 4-(Chlorocarbonyl)-2-fluoronitrobenzene and 4-(Chloroformyl)-2-fluoronitrobenzene .

Molecular Structure Analysis

The InChI code for 3-Fluoro-4-nitrobenzoyl chloride is 1S/C7H3ClFNO3/c8-7(11)4-1-2-6(10(12)13)5(9)3-4/h1-3H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

3-Fluoro-4-nitrobenzoyl chloride is a solid at room temperature . It has a density of 1.5±0.1 g/cm3, a boiling point of 291.8±20.0 °C at 760 mmHg, and a flash point of 130.3±21.8 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación

Solvolysis of Benzyl and Benzoyl Halides : A study on the solvolysis of o-nitrobenzyl bromide and o-nitrobenzoyl chloride, including derivatives like 3-Fluoro-4-nitrobenzoyl chloride, found that the ortho-nitro group acts as an intramolecular nucleophilic assistant in the solvolytic reaction. This research provides insights into the reactivity and mechanism of such compounds in different solvents (Park et al., 2019).

Solid-Phase Synthesis of Heterocycles : The reaction of various carbon nucleophiles with resin-bound 4-fluoro-3-nitrobenzoic acid, a related compound, was studied for the synthesis of substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles. This research demonstrates the utility of 3-Fluoro-4-nitrobenzoyl chloride in solid-phase organic synthesis (Stephensen & Zaragoza, 1999).

Synthesis of Sulfonamides and Carbamates : A study on the synthesis of sulfonamides and carbamates using 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, found potential antimicrobial activity in the synthesized compounds. This indicates the potential application of 3-Fluoro-4-nitrobenzoyl chloride in the synthesis of biologically active molecules (Janakiramudu et al., 2017).

LC–MS Detection of Estrogens : A study on improving the detection responses of estrogens in liquid chromatography-mass spectrometry (LC-MS) used derivatization techniques, including the use of 4-nitrobenzoyl chloride, indicating the potential application of 3-Fluoro-4-nitrobenzoyl chloride in analytical chemistry (Higashi et al., 2006).

HPLC of Amino Acids : The use of 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, for the high-performance liquid chromatography (HPLC) of amino acids suggests a potential application for 3-Fluoro-4-nitrobenzoyl chloride in bioanalytical methods (Watanabe & Imai, 1981).

Safety and Hazards

3-Fluoro-4-nitrobenzoyl chloride is classified as acutely toxic and can cause severe skin burns and eye damage . It is harmful if swallowed or inhaled . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using personal protective equipment .

Direcciones Futuras

While specific future directions for 3-Fluoro-4-nitrobenzoyl chloride are not mentioned in the search results, it is noted that 4-Nitrobenzoyl chloride, a related compound, has been used in the synthesis of benzofurans, potential positron emission tomography (PET) tracers, and for the derivatization of Adiol, an endogenous proliferation agent of prostate cancer .

Relevant Papers The search results did not provide specific papers related to 3-Fluoro-4-nitrobenzoyl chloride .

Mecanismo De Acción

Target of Action

3-Fluoro-4-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 Similar compounds, such as 4-nitrobenzoyl chloride, have been used for the derivatisation of biochemicals .

Mode of Action

It’s known that benzoyl chlorides are reactive and can undergo various chemical reactions, including nucleophilic substitution . The nitro and fluoro groups on the benzene ring can influence the reactivity of the compound.

Biochemical Pathways

Benzoyl chlorides are often used in organic synthesis, suggesting that they may interact with a variety of biochemical pathways .

Result of Action

Benzoyl chlorides are generally reactive and can participate in a variety of chemical reactions, potentially leading to various downstream effects .

Propiedades

IUPAC Name |

3-fluoro-4-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)4-1-2-6(10(12)13)5(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAMLESDGWVDBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379155 | |

| Record name | 3-fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-nitrobenzoyl chloride | |

CAS RN |

157665-51-5 | |

| Record name | 3-fluoro-4-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Aminomethyl)phenyl]benzoic acid](/img/structure/B180571.png)

![5-Chlorofuro[3,2-b]pyridine](/img/structure/B180585.png)

![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B180588.png)